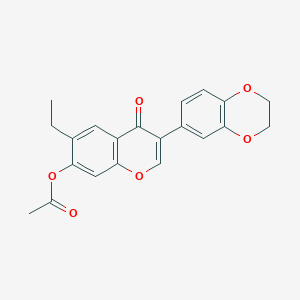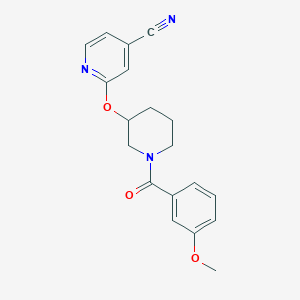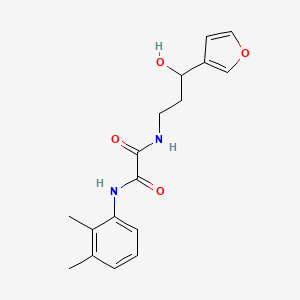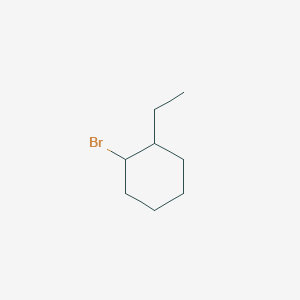
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as OPB-31121, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a unique mechanism of action and exhibits promising results in various preclinical studies.
Mechanism of Action
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide exerts its therapeutic effects by inhibiting the activity of a key enzyme called isocitrate dehydrogenase (IDH). IDH plays a crucial role in the metabolism of cancer cells, and its inhibition leads to the accumulation of a metabolite called D-2-hydroxyglutarate (D-2-HG), which induces cell death in cancer cells. Additionally, N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to modulate the activity of various immune cells, leading to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to induce cell death in cancer cells by inhibiting the activity of IDH and increasing the levels of D-2-HG. It has also been found to modulate the activity of various immune cells, leading to its anti-inflammatory and immunomodulatory effects. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its potent antitumor activity against a wide range of cancer cell lines. It also possesses anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders. However, one of the limitations of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its relatively complex synthesis process, which may limit its availability for large-scale production.
Future Directions
There are several potential future directions for the study of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One area of research could focus on the development of more efficient synthesis methods to increase its availability for large-scale production. Another area of research could focus on the optimization of its pharmacokinetic profile to improve its efficacy and reduce its toxicity. Additionally, further preclinical and clinical studies are needed to fully evaluate its therapeutic potential in various diseases.
Synthesis Methods
The synthesis of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-propan-2-ylbenzimidazole with ethyl 2-bromoacetate to form the intermediate product. This is followed by the reaction of the intermediate with N-hydroxysuccinimide and 1,3-dicyclohexylcarbodiimide to form the key intermediate. The final step involves the reaction of the key intermediate with oxalyl chloride and N-methylmorpholine to form the desired product.
Scientific Research Applications
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, it has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to possess anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)18-21-16-7-3-4-8-17(16)23(18)14-11-22(12-14)19(24)20-10-15-6-5-9-25-15/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJCZDKGCQPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)


![N-(Cyclopropylmethyl)-2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762530.png)
![1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2762531.png)
![Tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2762532.png)
![2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid](/img/structure/B2762534.png)
methylamine](/img/structure/B2762536.png)

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)